Brevinin-2-OR2
Description
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
GLLDTIKNMALNAAKSAGVSVLNSLSCKLSKTC |
Origin of Product |
United States |
Molecular Architecture and Conformation of Brevinin 2 Peptides
Primary Structure Analysis and Sequence Homology
The primary structure, or amino acid sequence, of Brevinin-2 (B1175259) peptides is marked by considerable diversity, yet punctuated by key conserved residues.
Unlike many other peptide families with highly conserved sequences, the Brevinin-2 family exhibits significant structural differences among its members. mdpi.comresearchgate.net However, research has identified a few consistently placed amino acid residues. Multiple studies point to four conserved amino acids: Lysine (B10760008) (Lys) at position 15, Cysteine (Cys) at position 27, Lysine (Lys) at position 28, and Cysteine (Cys) at position 33. mdpi.comresearchgate.netresearchgate.net Another analysis identifies the invariant residues as Lysine at position 7, and the C-terminal Cys27, Lys28, and Cys33. nih.gov Still other reports suggest there are only three highly conserved residues: two Cysteines and one Lysine located within the C-terminal "Rana box". nih.govresearchgate.net
Table 1: Reported Conserved Residues in the Brevinin-2 Family
| Position | Amino Acid | Source(s) |
|---|---|---|
| 7 | Lysine (Lys) | nih.gov |
| 15 | Lysine (Lys) | mdpi.comresearchgate.netresearchgate.net |
| 27 | Cysteine (Cys) | mdpi.comresearchgate.netnih.govresearchgate.net |
| 28 | Lysine (Lys) | mdpi.comresearchgate.netnih.govresearchgate.net |
| 33 | Cysteine (Cys) | mdpi.comresearchgate.netnih.govresearchgate.net |
Note: This table reflects findings from different studies, highlighting slight variations in the identified conserved core.
There is a high degree of sequence variation within the Brevinin-2 family, with notable interspecific and intraspecific differences. mdpi.comresearchgate.net This diversity has led to members of the family being named differently in various studies, such as Gaegurin or Rugosin. nih.govresearchgate.net For instance, the original Brevinin-2 peptide has the sequence GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC, while Brevinin-2R has a different sequence (KLKNFAKGVAQSLLNKASCKLSGQC) and is shorter, at 25 amino acids. nih.gov This variability suggests that while the core structural framework is important, individual amino acid changes contribute to the specific activity spectrum of each peptide.
Table 2: Sequence Comparison of Representative Brevinin-2 Family Peptides
| Peptide | Sequence | Length |
|---|---|---|
| Brevinin-2 | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 |
| Brevinin-2-RA21 | GFLDTLKNMALNAAKGAGGSVLKALFCKLFKTC | 33 |
| Brevinin-2GUb | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | 30 |
| Brevinin-2R | KLKNFAKGVAQSLLNKASCKLSGQC | 25 |
This table illustrates the sequence diversity within the Brevinin-2 family.
Identification of Conserved Amino Acid Residues
Secondary Structure Elucidation
The function of Brevinin-2 peptides is intrinsically linked to their ability to adopt specific three-dimensional shapes, particularly in the presence of microbial membranes.
In an aqueous solution, Brevinin-2 peptides typically exist in a disordered or random coil state. nih.gov However, upon encountering a membrane-mimicking environment, such as in the presence of trifluoroethanol (TFE) or lipid micelles like sodium dodecylsulfate (SDS), they undergo a conformational change to form an amphipathic α-helix. nih.govmdpi.comvulcanchem.com This induced helical structure is considered crucial for the peptide's biological activity. vulcanchem.com Circular dichroism (CD) spectroscopy is a key technique used to confirm this transition, showing a characteristic α-helical spectrum for Brevinin-2 peptides in such environments. nih.govvulcanchem.com Studies have shown that this helical conformation can span a significant portion of the peptide, as seen in Gaegurin 4 (a Brevinin-2 related peptide), which forms a helix from residues 2 to 23. nih.gov
A defining feature of most Brevinin-2 peptides is the "Rana box," a C-terminal cyclic heptapeptide (B1575542) domain formed by a disulfide bond between two cysteine residues. researchgate.netnih.gov This structure typically has the sequence Cys-(Xaa)₄₋₅-Cys, enclosing a loop of four or five amino acids that includes a conserved lysine residue. nih.govresearchgate.netfrontiersin.org
Initially, this Rana box was thought to be indispensable for the peptide's antimicrobial activity. nih.gov However, this hypothesis has been challenged by subsequent findings. The discovery of naturally occurring truncated Brevinin-2 family peptides that lack the complete cyclic domain but still possess activity suggests the Rana box is not always essential. nih.gov Furthermore, studies where the Rana box was deliberately removed or replaced showed that its absence can sometimes even enhance antimicrobial potency and broaden the spectrum of activity while reducing toxicity. nih.govnih.govnih.gov The current understanding is that while the Rana box contributes to the structural stability of the peptide, it is not the sole determinant of its biological function. nih.govportlandpress.com
Alpha-Helical Propensity and Formation
Structural Determinants of Amphipathicity and Net Positive Charge
The ability of Brevinin-2 peptides to selectively target and disrupt microbial membranes is governed by two key physicochemical properties: net positive charge and amphipathicity.
The peptides are cationic, possessing a net positive charge due to a higher proportion of basic amino acid residues, such as Lysine (Lys) and Arginine (Arg), compared to acidic ones. nih.gov For example, the related peptide Brevinin-2-RA21 has a net charge of +4. vulcanchem.com This positive charge is critical for the initial step of the antimicrobial action, facilitating an electrostatic attraction to the negatively charged outer surface of bacterial membranes. nih.govvulcanchem.com
Amphipathicity refers to the spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. vulcanchem.com When the peptide folds into an α-helix upon membrane interaction, this amphipathicity becomes pronounced, with hydrophobic residues arranged on one face of the helix and hydrophilic, charged residues on the opposite face. mdpi.com This arrangement allows the hydrophobic face to insert into the lipid core of the bacterial membrane, while the hydrophilic face can interact with the lipid head groups and the aqueous environment. This insertion process is believed to lead to membrane disruption and, ultimately, cell death. vulcanchem.com Therefore, the interplay between a high net positive charge for initial binding and a well-defined amphipathic structure for membrane insertion is fundamental to the molecular architecture and function of Brevinin-2 peptides. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| Alanine |
| Arginine |
| Brevinin-1 (B586460) |
| Brevinin-2 |
| Brevinin-2-OR2 |
| Brevinin-2-RA21 |
| Brevinin-2R |
| Brevinin-2GUb |
| Cysteine |
| Dodecylphosphocholine (DPC) |
| Gaegurin |
| Gaegurin 4 |
| Lysine |
| Nigrocin |
| Proline |
| Rugosin |
| Sodium dodecylsulfate (SDS) |
| Trifluoroethanol (TFE) |
Biosynthesis and Molecular Evolution of Brevinin 2 Peptide Genes
Gene Cloning and Precursor Protein Analysis
The identification of Brevinin-2 (B1175259) peptide genes is primarily achieved through the construction and screening of cDNA libraries derived from frog skin. nih.govnih.gov This molecular cloning approach has been successfully used to isolate the cDNAs encoding the precursors of numerous Brevinin-2 peptides. nih.gov
The process typically involves the following steps:
Extraction of total RNA from the skin of the source organism.
Isolation of messenger RNA (mRNA), which is then used as a template for reverse transcription to create a library of complementary DNA (cDNA).
Amplification of specific peptide-encoding cDNAs using techniques like Rapid Amplification of cDNA Ends (RACE). researchgate.net
Analysis of the cloned cDNA sequences reveals that Brevinin-2 peptides are synthesized as part of a larger precursor protein. This precursor has a highly conserved tripartite structure, which is a common feature for many amphibian antimicrobial peptides. nih.govresearchgate.netuniprot.org The precursor consists of:
A signal peptide region of approximately 22 amino acids at the N-terminus. This sequence directs the precursor protein into the secretory pathway. nih.govuniprot.org
An acidic propeptide region that follows the signal peptide. This segment is thought to keep the mature peptide inactive and protect the host's cells from the peptide's antimicrobial activity. It often terminates with a typical Lys-Arg processing signal, which is recognized by endoproteases. researchgate.net
The mature Brevinin-2 peptide sequence at the C-terminus, which is the final, biologically active molecule. nih.gov
Post-translational processing involves the enzymatic cleavage of the signal and acidic propeptides to release the mature peptide. Many Brevinin-2 peptides, including those from Odorrana species, feature a C-terminal "Rana box," a disulfide-bridged heptapeptide (B1575542) domain (Cys-Lys-Xaa4-Cys), which is crucial for their structure and function. uniprot.orgresearchgate.net
Table 1: General Structure of Brevinin-2 Precursor Proteins
| Precursor Region | Approximate Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 22 | Directs protein to secretory pathway |
| Acidic Propeptide | 18-24 | Inactivation of mature peptide; sorting |
This table provides a generalized structure based on data from various cloned Brevinin-2 precursors. nih.govresearchgate.netuniprot.org
Genomic Organization and Expression Profiling
Studies into the genomic organization of Brevinin-2 genes have provided insights into their regulation and evolution. Research on the preprobrevinin-2CE3 gene in Rana chensinensis has shown that the gene is composed of three exons separated by two introns. nih.gov This exon-intron structure is conserved in some other amphibian AMP genes. imrpress.com The exons typically correspond to the functional domains of the precursor protein: the first exon encodes the signal peptide, while the subsequent exons encode the acidic propeptide and the mature peptide. nih.govimrpress.com
The promoter regions of Brevinin-2 genes contain binding sites for various transcription factors, including those from the NF-κB family. nih.gov This suggests that their expression is tightly regulated as part of the frog's innate immune response.
Expression profiling studies have demonstrated that the transcription of Brevinin-2 genes can be significantly upregulated in response to environmental and pathogenic stimuli. nih.gov For instance, exposure to bacteria such as E. coli and S. aureus, or to bacterial components like lipopolysaccharide (LPS), has been shown to increase the expression levels of Brevinin-2 mRNA. nih.gov Furthermore, studies on other Brevinin families have shown that expression levels can vary significantly among different populations of the same frog species, suggesting adaptation to local pathogen pressures. nih.gov The expression of some Brevinin genes also appears to be developmentally regulated, with transcript levels increasing significantly during the later stages of metamorphosis. biologists.com
Phylogenetic Relationships and Evolutionary Dynamics
The amino acid sequences of Brevinin-2 peptides are highly variable, even between closely related species. mdpi.com Despite this diversity, there are conserved residues, particularly the four amino acids Lys15, Cys27, Lys28, and Cys33 (in many, but not all members of the family), which are important for their biological activity. mdpi.com This high rate of evolution is thought to be driven by a co-evolutionary arms race between the frog and the diverse microbial pathogens in its environment.
Cladistic analysis based on the primary structures of Brevinin peptides has been effectively used to explore the phylogenetic relationships between different frog species. researchgate.netnih.govcore.ac.uk The general finding is that peptides from species within the same genus, such as Rana or Odorrana, cluster together in phylogenetic trees. nih.govcore.ac.uk This supports the use of these peptides as molecular markers for taxonomic studies. For example, a phylogenetic analysis based on Brevinin-2 and other peptides from Amolops chunganensis confirmed the correct taxonomic status of this species within the Ranidae family. nih.gov
The evolutionary dynamics of Brevinin genes are characterized by rapid divergence, leading to a wide array of peptides from a single species. This diversity enhances the frog's defensive arsenal (B13267) against a broad spectrum of microorganisms. It is hypothesized that Brevinin-2-OR2, if derived from an Odorrana species, would phylogenetically cluster with other Brevinin-2 peptides from this genus, such as those identified from Odorrana andersonii and Odorrana grahami. uniprot.orguniprot.org
Table 2: Examples of Brevinin-2 Peptides and their Source Organisms
| Peptide Name | Source Organism |
|---|---|
| Brevinin-2-RA18 | Odorrana andersonii uniprot.org |
| Brevinin-2E-OG4 | Odorrana grahami uniprot.org |
| Brevinin-2PRa | Rana pirica nih.gov |
| Brevinin-2-RN1 | Rana nigrovittata nih.gov |
This table lists several Brevinin-2 peptides and their corresponding source organisms, illustrating the distribution within the Ranidae family.
Mechanisms of Biological Action of Brevinin 2 Peptides
Antimicrobial Mechanisms
The antimicrobial efficacy of the Brevinin-2 (B1175259) peptide family is primarily attributed to their ability to interact with and disrupt the cellular integrity of microorganisms. This action is largely focused on the microbial membrane, but interactions with internal cellular components have also been observed.
Membrane Disruption and Permeabilization
Brevinin-2 peptides, like many AMPs, are cationic and amphipathic, meaning they carry a positive charge and have both hydrophobic and hydrophilic regions. This structure is crucial for their interaction with the negatively charged components of microbial membranes. Upon encountering a microbial cell, Brevinin-2 peptides are electrostatically attracted to the membrane surface. In a membrane-like environment, these peptides typically fold into an α-helical conformation. researchgate.netmdpi.com This structural change is a key step in their membrane-disrupting activity.
The interaction of these peptides with the microbial membrane leads to its permeabilization, allowing the leakage of intracellular contents and ultimately causing cell death. mdpi.com Studies on various Brevinin-2 peptides have demonstrated this membrane-disrupting capability. For instance, Brevinin-2MP has been shown to cause expansion, deformation, and the overflow of intracellular material from bacterial cells. mdpi.com Similarly, Brevinin-1pl, a related peptide, has been confirmed to disrupt membrane stability through SYTOX green assays. mdpi.com
Several models have been proposed to describe how Brevinin-2 peptides disrupt the microbial membrane. The two most prominent models are the "barrel-stave" and the "carpet-like" models. nih.gov
In the "barrel-stave" model , the peptides insert themselves into the membrane, aligning perpendicularly to the lipid bilayer. They then aggregate to form a pore or channel, much like the staves of a barrel. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the pore, creating a channel through which cellular contents can escape. oup.comnih.gov
Alternatively, the "carpet-like" model proposes that the peptides accumulate on the surface of the membrane, forming a "carpet" that covers the lipid bilayer. nih.govjmbfs.org This accumulation disrupts the membrane's structure and tension, leading to its destabilization and the formation of transient pores or micelles, ultimately causing the membrane to disintegrate. oup.com A variation of this is the toroidal pore model, where the peptides and lipids bend together to form a pore. nih.gov
The exact model that a specific Brevinin-2 peptide follows may depend on factors such as its concentration and the composition of the target membrane.
A critical consequence of membrane permeabilization by Brevinin-2 peptides is the disruption of the microbial cell membrane potential. The electrochemical gradient across the cell membrane is vital for numerous cellular processes, including energy production and transport. By forming pores or otherwise disrupting the membrane's integrity, Brevinin-2 peptides cause a rapid depolarization of the membrane. This dissipation of the membrane potential is a key factor in the peptide's bactericidal activity. For example, the related peptide Brevinin 2R has been shown to disturb the cell membrane potential of Leishmania major. plos.org
Pore Formation Models (e.g., "Barrel-Stave," "Carpet-Like")
Intracellular Target Interactions
While membrane disruption is considered the primary mechanism of action for most Brevinin-2 peptides, there is growing evidence that some members of this family, and AMPs in general, can also translocate across the cell membrane and interact with intracellular targets. nih.govmdpi.com This dual-action mechanism can enhance their antimicrobial efficacy.
Some antimicrobial peptides have been found to inhibit the synthesis of DNA and RNA once inside the bacterial cell. nih.gov For instance, the Brevinin-2 peptide, Brevinin-2PN, has been shown to hydrolyze bacterial genomic DNA. asm.org Another related peptide, Brevinin-2GHk, has demonstrated the ability to inhibit viral RNA replication. nih.gov This suggests that after permeabilizing the membrane, some Brevinin-2 peptides can interfere with the genetic machinery of the pathogen.
The inhibition of protein synthesis is another potential intracellular target for antimicrobial peptides. nih.gov By interfering with ribosomal function or other aspects of the translation process, these peptides can halt the production of essential proteins, leading to cell death. Brevinin-2GHk has been observed to inhibit viral protein synthesis. nih.gov
While many antibiotics, such as β-lactams, function by inhibiting cell wall synthesis, direct evidence for this mechanism among Brevinin-2 peptides is less clear. frontiersin.org The primary focus of research on the Brevinin-2 family has been on their membrane-disrupting activities. However, it is plausible that the significant disruption of the cell membrane could indirectly affect the integrity and synthesis of the cell wall.
Hydrolysis of Bacterial DNA
While the primary mechanism of action for most Brevinin-2 peptides involves the disruption of the microbial cell membrane, some members of this family have been shown to possess additional intracellular antimicrobial activities. nih.gov One such mechanism is the ability to degrade the genetic material of the invading pathogen.
Research on Brevinin-2PN, a peptide identified from the dark-spotted frog (Pelophylax nigromaculatus), has demonstrated that it exhibits its antibacterial effects through a dual-action process. frontiersin.org In addition to permeabilizing the cell membrane, synthetic Brevinin-2PN was found to cause the hydrolysis of the bacterial genomic DNA. frontiersin.orgnih.gov This intracellular activity ensures the complete elimination of the pathogen and may reduce the likelihood of resistance development. This suggests that after penetrating the compromised bacterial membrane, the peptide can interact with and break down the DNA, leading to irreversible cell death. frontiersin.org
Immunomodulatory Mechanisms
Brevinin-2 peptides are not only direct antimicrobial agents but also function as immunomodulators, influencing the host's innate immune response to infection and inflammation.
Members of the Brevinin-2 family have demonstrated the ability to modulate the production and release of various cytokines and chemokines, which are crucial signaling molecules in the immune system. This regulation can be either pro-inflammatory or anti-inflammatory, depending on the specific peptide and cellular context.
For instance, studies on A549 lung epithelial cells showed that Brevinin-2R could up-regulate the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and the chemokine Interleukin-8 (IL-8). Similarly, in HepG2 cancer cells, Brevinin-2R was found to increase the expression of both IL-1β and another pro-inflammatory cytokine, Interleukin-6 (IL-6).
Conversely, other Brevinin-2 peptides have shown anti-inflammatory properties. Brevinin-2GU and B2RP-ERa were found to significantly decrease the release of Tumor Necrosis Factor-alpha (TNF-α) from stimulated peripheral blood mononuclear cells. frontiersin.org Furthermore, B2RP-ERa increased the secretion of anti-inflammatory cytokines, including Transforming Growth Factor-beta (TGF-β), Interleukin-4 (IL-4), and Interleukin-10 (IL-10). frontiersin.org Another peptide, Brevinin-2MP, was shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators such as TNF-α and IL-6. mdpi.com
| Brevinin-2 Peptide | Effect on Cytokine/Chemokine Release | Cell Type Studied | Source |
|---|---|---|---|
| Brevinin-2R | ↑ IL-1β, ↑ IL-6 | HepG2 (Liver Carcinoma) | nih.gov |
| Brevinin-2R | ↑ IL-1β, ↑ IL-8 | A549 (Lung Carcinoma) | mednexus.org |
| Brevinin-2GU | ↓ TNF-α, ↓ IFN-γ | Peripheral Blood Mononuclear Cells | frontiersin.org |
| B2RP-ERa | ↓ TNF-α, ↑ TGF-β, ↑ IL-4, ↑ IL-10 | Peripheral Blood Mononuclear Cells | frontiersin.org |
| Brevinin-2MP | ↓ TNF-α, ↓ IL-6 | RAW 264.7 (Macrophage-like) | mdpi.com |
Brevinin-2 peptides exhibit differential toxicity, a key aspect of their immunomodulatory and anticancer potential. Studies on Brevinin-2R, a peptide isolated from the frog Rana ridibunda, have shown that it is significantly more toxic to various cancer cell lines than to normal, healthy cells. For example, Brevinin-2R demonstrated potent cytotoxic effects against Jurkat (T-cell leukemia) cells, while showing considerably lower toxicity towards normal human peripheral blood mononuclear cells (PBMCs) and T cells. This selective viability modulation suggests that the peptide can target pathogenic or malignant cells while minimizing damage to essential components of the host immune system.
The immunomodulatory effects of Brevinin-2 peptides are mediated through the activation of key innate immune signaling pathways. These pathways are fundamental for recognizing pathogens and initiating a defensive response.
Toll-like Receptor-2 (TLR-2) Pathway: Activation of the innate immune system by some brevinins can lead to the release of pro-inflammatory cytokines through the Toll-like receptor-2 (TLR-2) pathway. frontiersin.org TLRs are critical pattern recognition receptors that detect microbial components and trigger immune responses.
DAF-2/DAF-16 Pathway: Research using the nematode Caenorhabditis elegans as a model organism has provided significant insights into another pathway. The peptide Brevinin-2ISb was found to enhance the host's innate immune response to MRSA infection by activating the DAF-2/DAF-16 signaling pathway. nih.gov This pathway is analogous to the insulin (B600854)/IGF-1 signaling pathway in mammals, which plays a crucial role in immunity, longevity, and stress resistance. Activation of this pathway by Brevinin-2ISb led to the upregulation of downstream antimicrobial genes, such as lys-7, thereby boosting the organism's ability to fight off infection. nih.gov
MAPK/NF-κB Pathway: The peptide Brevinin-2MP has been shown to exert its anti-inflammatory effects by suppressing the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades in response to LPS. mdpi.com The NF-κB pathway is a central regulator of inflammation, and its inhibition by Brevinin-2MP leads to a reduction in the production of pro-inflammatory cytokines. mdpi.com
| Signaling Pathway | Brevinin-2 Peptide Implicated | Observed Effect | Source |
|---|---|---|---|
| Toll-like Receptor-2 (TLR-2) | Brevinin Family | Stimulation of pro-inflammatory cytokine release. | frontiersin.org |
| DAF-2/DAF-16 | Brevinin-2ISb | Activation of downstream antimicrobial genes, enhancing resistance to MRSA. | nih.gov |
| MAPK/NF-κB | Brevinin-2MP | Suppression of LPS-induced activation, leading to reduced inflammation. | mdpi.com |
Modulation of Immune Cell Proliferation and Viability
Anticancer Mechanisms
Beyond their antimicrobial and immunomodulatory roles, Brevinin-2 peptides have emerged as promising candidates for anticancer therapy due to their ability to selectively target and kill malignant cells. frontiersin.org
The primary mechanism behind the anticancer selectivity of Brevinin-2 peptides is their preferential interaction with the membranes of cancer cells. frontiersin.org This selectivity is attributed to fundamental differences between the surfaces of cancerous and normal cells.
Cancer cell membranes typically have a higher net negative charge compared to healthy cells. frontiersin.org This is due to an increased presence of anionic molecules on their outer leaflet, such as:
O-glycosylated mucins: These are proteins with carbohydrate chains that contribute to the negative surface charge. frontiersin.org
Phosphatidylserine (PS): In healthy cells, PS is usually confined to the inner leaflet of the cell membrane. However, in many cancer cells, it is exposed on the outer surface, presenting a negatively charged target. frontiersin.org
Brevinin-2 peptides are cationic, meaning they carry a net positive charge. This allows for strong electrostatic attraction to the negatively charged cancer cell membranes. frontiersin.org This initial binding facilitates the subsequent disruption of the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. frontiersin.org This charge-based targeting mechanism allows brevinins to distinguish between malignant and non-malignant cells, forming the basis of their selective cytotoxicity.
Induction of Mitochondrial Membrane Potential Changes and ATP Depletion
A key aspect of the biological activity of certain Brevinin-2 peptides is their ability to interfere with cellular energy metabolism, specifically by targeting mitochondria. This process is often initiated by the peptide's interaction with and disruption of cellular membranes.
Research on Brevinin-2R, a closely related peptide, has demonstrated a distinct mechanism involving the induction of the lysosomal-mitochondrial death pathway. nih.govnih.gov Treatment of cells with Brevinin-2R leads to a decrease in the mitochondrial membrane potential (ΔΨm). nih.govnih.gov This depolarization of the mitochondrial membrane is a critical event, as it disrupts the proton gradient necessary for the functioning of the electron transport chain.
Table 1: Effects of Brevinin-2R on Mitochondrial and Cellular Viability
| Cell Line | Treatment | Observation | Reference |
| Jurkat | Brevinin-2R (10 μg/ml) | Change in mitochondrial membrane potential | nih.gov |
| L929 | Brevinin-2R (5 and 10 μg/ml) | Decrease in total cell ATP content | nih.gov |
| MCF-7 | Brevinin-2R (5 and 10 μg/ml) | Decrease in total cell ATP content | nih.gov |
Interaction with Lysosomal Compartments
The cytotoxicity of some Brevinin-2 peptides is not solely dependent on their direct interaction with the outer cell membrane or mitochondria but also involves the lysosomal compartments. The lysosomal-mitochondrial death pathway initiated by Brevinin-2R highlights the intricate interplay between these organelles.
Studies have shown that Brevinin-2R can interact with and permeabilize lysosomal membranes. nih.gov This leads to the leakage of lysosomal enzymes, such as cathepsins, into the cytoplasm, a process known as lysosomal membrane permeabilization (LMP). plos.org The release of these hydrolytic enzymes can trigger a cascade of events leading to cell death, further linking lysosomal damage to the observed mitochondrial dysfunction. nih.gov The interaction of Brevinin-2R with lysosomes has been confirmed through microscopic evidence, showing co-localization with lysosomal markers. nih.gov Given the shared structural motifs within the Brevinin-2 family, it is plausible that Brevinin-2-OR2 may also engage with and disrupt lysosomal compartments as part of its mechanism of action.
Antiviral Mechanisms (if applicable, general AMP context)
Antimicrobial peptides, including those from the Brevinin family, are recognized for their broad-spectrum activity, which extends to antiviral properties. The mechanisms by which AMPs combat viral infections are generally categorized into direct and indirect actions.
Direct Viral Inactivation
A primary antiviral mechanism of many AMPs is the direct inactivation of viral particles. This often occurs through the disruption of the viral envelope, a lipid bilayer that is essential for the infectivity of many viruses. nih.gov The cationic and amphipathic nature of Brevinin-2 peptides allows them to preferentially interact with and destabilize the negatively charged components of viral membranes, leading to their destruction. hilarispublisher.com
Some members of the Brevinin family have been reported to exhibit antiviral activity against viruses such as Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Zika Virus (ZIKV). nih.gov For instance, Brevinin-2GHk has been shown to inhibit ZIKV infection by disrupting the integrity of the viral envelope. nih.gov A recent in-silico study from June 2025 suggested that Brevinin-2 could act as a fusion inhibitor against MERS-CoV by binding to and disrupting the viral spike protein's function, which is critical for viral entry into host cells. preprints.org This suggests that Brevinin-2 peptides can directly target and neutralize viral particles before they can infect host cells.
Inhibition of Viral Replication Pathways
Beyond direct virucidal activity, AMPs can also interfere with the viral life cycle within the host cell, thereby inhibiting viral replication. This can occur at various stages, from blocking viral entry to inhibiting the synthesis of viral components.
Some AMPs can translocate across the host cell membrane and interact with intracellular targets. While specific data for this compound is lacking, the general mechanisms for AMPs include the inhibition of viral proteases, which are necessary for the maturation of new viral particles, or interference with viral genome replication and protein synthesis. researchgate.net The ability of some Brevinin peptides to enter host cells suggests that they may have the potential to exert such intracellular antiviral effects.
Table 2: Antimicrobial Activity of Selected Brevinin-2 Peptides
| Peptide | Organism | MIC (μM) | Reference |
| Brevinin-2 | S. aureus | 32 | mdpi.com |
| Brevinin-2-OA3 | S. aureus | 32 | mdpi.com |
| Brevinin-2ISb | S. aureus | 16 | mdpi.com |
| Brevinin-2TSa | S. aureus | 16 | mdpi.com |
| Brevinin-2GUb | E. coli | >512 | nih.gov |
| Brevinin-2GUb | S. aureus | 128 | nih.gov |
| Brevinin-2MP | B. subtilis | 4.97 | nih.gov |
| Brevinin-2MP | E. coli | 47.78 | nih.gov |
Spectrum of Biological Activities
Antibacterial Activity
The brevinin-2 (B1175259) family of peptides demonstrates significant antibacterial properties against a wide array of both Gram-negative and Gram-positive bacteria. researchgate.net The primary mechanism of action typically involves the disruption of the bacterial cell membrane integrity. frontiersin.orgresearchgate.net
Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii)
Peptides of the brevinin-2 family have shown potent activity against several clinically relevant Gram-negative bacteria. Many members of this family demonstrate strong antimicrobial activity against Escherichia coli. imrpress.comfrontiersin.orgpreprints.org For instance, the peptide Brevinin-2MP shows activity against E. coli with a reported Minimum Inhibitory Concentration (MIC) of 47.78 μM. frontiersin.org A related peptide, Brevinin 2R, also inhibited E. coli growth at a concentration of 6.25 μg/ml. plos.org
Activity against Pseudomonas aeruginosa varies among different brevinin-2 peptides. While some, like Brevinin-2MP, exhibit very weak activity against this pathogen frontiersin.org, others, such as those isolated from the Hokkaido frog (Rana pirica), are highly potent. The peptide Brevinin-2PRa, for example, displayed high potency with MIC values between 6 and 12 µM against various clinical isolates of P. aeruginosa. preprints.orgdntb.gov.ua
Members of the brevinin-2 family are also effective against multidrug-resistant pathogens like Acinetobacter baumannii. Brevinin-2-related peptide (B2RP) potently inhibits the growth of multidrug-resistant A. baumannii isolates with MICs in the range of 3-6 µM. nih.govnih.gov An analog, [Lys(4)]B2RP, demonstrated even greater potency with MICs of 1.5-3 µM. nih.govnih.gov
| Peptide | Bacterium | MIC (μM) |
|---|---|---|
| Brevinin-2MP | Escherichia coli | 47.78 |
| Brevinin-2PRa | Pseudomonas aeruginosa | 6 - 12 |
| Brevinin-2-related peptide (B2RP) | Acinetobacter baumannii | 3 - 6 |
| [Lys(4)]B2RP (analog) | Acinetobacter baumannii | 1.5 - 3 |
Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus, Bacillus subtilis, Enterococcus faecium)
Brevinin-2-OR2 has demonstrated direct activity against the Gram-positive bacterium Staphylococcus aureus, with a documented MIC of 12.1004 µg/ml (3.61 µM). nih.gov The brevinin-2 family, in general, shows a significant inhibitory effect against S. aureus and its drug-resistant strains. frontiersin.orgplos.org Brevinin-2-related peptide (B2RP), for example, has an MIC of 12.5 µM against S. aureus. nih.govnih.gov
The family's efficacy extends to Methicillin-Resistant Staphylococcus aureus (MRSA), a major focus for new drug development. plos.org Studies have shown that peptides from the brevinin-2 family have a strong inhibitory effect on MRSA. researchgate.netplos.org For example, Brevinin-2ISb was found to have an MIC of 8.7 ± 0.9 μM against MRSA. imrpress.com
The spectrum of activity also includes Bacillus subtilis. The peptide Brevinin-2MP was found to be most effective against B. subtilis, with an MIC value of approximately 4.97 μM. frontiersin.org
Data regarding activity against Enterococcus faecium is limited for the brevinin-2 family. However, studies on the related brevinin-1 (B586460) family have shown efficacy; Brevinin-1pl exhibited an MIC of 4 µM against E. faecium, and an analog demonstrated an even lower MIC of 2 µM. frontiersin.org Research on Brevinin-2GUb, a member of the brevinin-2 family, showed it had an MIC greater than 512 µM against the related species Enterococcus faecalis, while a modified version of the peptide had a significantly improved MIC of 64 µM. nih.gov
| Peptide | Bacterium | MIC (μM) | MIC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.61 | 12.1004 |
| Brevinin-2-related peptide (B2RP) | Staphylococcus aureus | 12.5 | - |
| Brevinin-2ISb | MRSA | 8.7 ± 0.9 | - |
| Brevinin-2MP | Bacillus subtilis | 4.97 | - |
| Brevinin-1pl | Enterococcus faecium | 4 | - |
Antifungal Activity (e.g., Candida albicans)
Several peptides within the brevinin-2 family possess antifungal properties. They have demonstrated inhibitory activity against the opportunistic fungal pathogen Candida albicans. imrpress.comresearchgate.netplos.orgnih.gov An analog of Brevinin-2-related peptide, [Lys(4)]B2RP, was shown to be effective against C. albicans with an MIC of 6 µM. nih.govnih.gov
| Peptide | Fungus | MIC (μM) |
|---|---|---|
| [Lys(4)]B2RP (analog) | Candida albicans | 6 |
Antiprotozoal Activity (e.g., Leishmania major)
Research has explored the efficacy of brevinin peptides against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. plos.orgnih.gov The peptide Brevinin 2R demonstrated partial inhibition of L. major promastigote growth at high concentrations. nih.gov A modified version, a lauric acid conjugate of Brevinin 2R (L-Brevinin 2R), showed a tenfold increase in potency, with a half-maximal inhibitory concentration (IC50) between 40 to 50 μg/ml. nih.govnih.gov The mechanism of this antileishmanial activity involves the disruption of the parasite's cell membrane and alterations to its mitochondrial membrane potential. researchgate.netplos.orgnih.gov In vivo studies in a mouse model of L. major infection showed that treatment with L-Brevinin 2R resulted in a decreased parasite load in the lymph nodes near the infection site. plos.orgnih.gov
| Peptide | Protozoan | IC50 (µg/mL) |
|---|---|---|
| L-Brevinin 2R (conjugate) | Leishmania major | 40 - 50 |
Antiviral Activity (e.g., Herpes Simplex Virus, Human Immunodeficiency Virus)
This compound has been identified as a peptide with potential antiviral activity, specifically against Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV). mdpi.com The broader brevinin family has been reported to possess antiviral capabilities against several viruses. nih.gov For instance, a Brevinin-2-related peptide was found to have a half-maximal effective concentration (EC50) of less than 10 µM against HIV. While some studies suggest certain alpha-helical peptides have limited direct action against HSV, other reports confirm the anti-HSV activity of peptides in the brevinin family. nih.gov The proposed mechanisms for antiviral action include direct disruption of the viral envelope or interference with viral replication processes. nih.gov
Anti-Inflammatory Effects
Beyond their direct antimicrobial actions, certain brevinin-2 peptides exhibit immunomodulatory and anti-inflammatory effects. frontiersin.orgplos.org The peptide Brevinin-2MP has been shown to significantly suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in macrophage cell lines stimulated by lipopolysaccharide (LPS). frontiersin.org This is achieved by inhibiting the MAPK/NF-κB signaling pathways. frontiersin.org Furthermore, in a carrageenan-induced paw edema mouse model, Brevinin-2MP demonstrated a significant ability to alleviate acute inflammatory responses in vivo. frontiersin.org In contrast, another study on Brevinin-2R found that it could up-regulate the expression of pro-inflammatory cytokines IL-1β and IL-8, suggesting that different brevinin peptides may have distinct regulatory effects on inflammatory processes.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the neuroprotective effects and insulin (B600854) release modulation of the chemical compound this compound to generate the requested article.
Research databases and scientific publications contain extensive information on the Brevinin-2 family of peptides, highlighting various biological activities such as antimicrobial, and in some cases, insulinotropic properties for related compounds like Brevinin-2GUb and Brevinin-2-related peptide (B2RP). vulcanchem.comnih.govfrontiersin.org However, dedicated studies detailing the "Neuroprotective Effects" and "Insulin Release Modulation" specifically for the this compound peptide are not present in the reviewed sources.
The existing information primarily identifies this compound within peptide databases, noting its origin from amphibian skin and predicting antimicrobial activity based on its family classification. vulcanchem.comcpu-bioinfor.orgimrpress.com Without dedicated research on its effects on the nervous system or pancreatic beta-cells, it is not possible to provide a scientifically accurate and detailed article that adheres to the strict outline and content requirements of the user request. Any attempt to do so would involve extrapolation from other non-identical compounds, which would violate the instruction to focus solely on this compound.
Structure Activity Relationship Sar Studies of Brevinin 2 Peptides
Impact of Net Charge on Potency and Selectivity
The net positive charge of Brevinin-2 (B1175259) peptides is a crucial determinant of their initial interaction with negatively charged bacterial membranes. nih.govnih.govresearchgate.net Generally, an increase in the net positive charge, often achieved by substituting neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine, leads to enhanced antimicrobial activity. nih.gov This is attributed to the strengthened electrostatic attraction between the peptide and the anionic components of microbial cell walls, such as phospholipids (B1166683) in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. nih.govtums.ac.ir
However, the relationship between net charge and activity is not always linear. Studies on Brevinin-2-related peptide (B2RP) analogs have shown that antimicrobial activity can peak at an optimal charge. For instance, analogs with a net charge of +4 or +5 demonstrated the highest antibacterial activity against E. coli, while further increasing the charge led to a decrease in this activity. researchgate.net
In a study on Brevinin-2GUb, an analog with six lysine substitutions (tB2U-6K) and a net charge of +6 showed dramatically improved activity against bacteria, including clinical isolates, compared to the parent peptide and other analogs with lower charges. nih.govresearchgate.net This highlights that strategic placement of positive charges can significantly enhance the therapeutic potential of these peptides. nih.gov
Table 1: Effect of Net Charge on the Activity of Brevinin-2-Related Peptide (B2RP) Analogs
| Peptide/Analog | Amino Acid Sequence | Net Charge | MIC against E. coli (µM) |
|---|---|---|---|
| B2RP | GIWDTIKSMGKVFAGKILQNL-NH₂ | +3 | 6 |
| [Lys⁴]B2RP | GIWKTIKSMGKVFAGKILQNL-NH₂ | +4 | 1.5-3 |
| [Lys⁴, Lys¹⁸]B2RP | GIWKTIKSMGKVFAGKIKQNL-NH₂ | +5 | 3-6 |
Source: Data compiled from multiple studies. nih.gov
Role of Hydrophobicity and Amphipathicity
Hydrophobicity, the tendency of nonpolar amino acid residues to avoid water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are fundamental to the membrane-disrupting activity of Brevinin-2 peptides. tums.ac.ir After the initial electrostatic attraction, the peptide's hydrophobic residues facilitate its insertion into the lipid bilayer of the cell membrane. frontiersin.org
An optimal level of hydrophobicity is essential for potent antimicrobial action. tums.ac.ir However, excessively high hydrophobicity is often correlated with increased toxicity to mammalian cells, particularly hemolytic activity. tums.ac.ir This is because the outer membrane of mammalian cells is predominantly composed of zwitterionic phospholipids, making hydrophobic interactions a key factor in peptide-induced lysis. tums.ac.ir For example, the low hemolytic activity of Brevinin-2R has been partly attributed to the absence of highly hydrophobic residues at its N-terminus, which are present in more hemolytic members of the Brevinin-2 family. google.com
Amphipathicity, which is often visualized as a distinct separation of polar and nonpolar residues on opposite faces of an alpha-helix, is critical for the peptide's ability to form pores or otherwise destabilize the membrane. frontiersin.orggoogle.com Circular dichroism studies have shown that Brevinin-2 peptides typically adopt an amphipathic α-helical structure in membrane-mimicking environments. google.com Increasing the amphipathicity of a Brevinin-2-related peptide by substituting Lys¹⁶ with more hydrophobic residues like Leucine (B10760876) or Alanine led to a fivefold increase in hemolytic activity without a corresponding increase in antimicrobial potency, demonstrating the delicate balance required for selective toxicity. nih.gov
In the case of Brevinin-2GUb, truncation of the peptide to create tB2U increased its amphipathicity, even though its hydrophobicity decreased. researchgate.net Further modifications to create analogs like tB2U-6K, which had increased cationic charges and amphipathicity, resulted in significantly enhanced antimicrobial activity. nih.govnih.gov This suggests that a combination of increased positive charge and well-defined amphipathicity is a key strategy for developing potent Brevinin-2-based antimicrobial agents. nih.gov
Influence of Alpha-Helical Content
The ability of Brevinin-2 peptides to form an α-helical secondary structure, particularly in the hydrophobic environment of a cell membrane, is strongly linked to their antimicrobial function. tums.ac.irmdpi.com In aqueous solutions, these peptides often exist in a random coil conformation, but they transition to a predominantly α-helical structure upon interacting with membranes or membrane-mimetic solvents like trifluoroethanol (TFE). nih.govgoogle.com This conformational change is crucial for achieving the amphipathic structure necessary for membrane disruption. google.com
Studies have shown a direct correlation between the degree of α-helicity and biological activity. tums.ac.ir For instance, CD analysis of Brevinin-2R and its analogs revealed that the parent peptide, which had the highest α-helical content in 50% TFE, also exhibited the greatest antimicrobial activity. tums.ac.ir Modifications that destabilize the α-helix, such as the incorporation of D-amino acids or certain substitutions, often lead to reduced antimicrobial and hemolytic activities. tums.ac.ir
The N-terminal region of Brevinin-2 peptides is typically the primary domain for forming this α-helix. google.com For example, the N-terminal 1-18 region of Brevinin-2R can form a well-defined amphipathic α-helix. google.com Truncation or substitutions within this region can significantly impact the helical content and, consequently, the peptide's efficacy. In a study of Brevinin-2CE, 15-amino-acid-long analogs with lower helicity showed a 2- to 72-fold decrease in potency compared to a longer, more helical analog. nih.gov Similarly, for Brevinin-2GUb analogs, a decrease in peptide length resulted in lower α-helical content and reduced activity. mdpi.com This underscores the importance of a stable α-helical conformation for the potent function of these peptides. nih.gov
Significance of Peptide Length and Truncation
The length of Brevinin-2 peptides, which typically ranges from 25 to 37 amino acids, is a significant factor in their activity. nih.govresearchgate.netdiva-portal.org Shortening the peptide chain through truncation is a common strategy aimed at identifying the minimal active domain, reducing synthesis costs, and potentially improving the therapeutic profile. nih.govnih.gov
Studies have shown that the N-terminal region of Brevinin-2 peptides is generally the core active domain responsible for antimicrobial activity. nih.govresearchgate.net For example, research on Brevinin-2GUb identified the first 19 amino acids at the N-terminus as the primary active fragment. nih.govnih.gov Truncating this peptide and removing the C-terminal "Rana box" domain to create the analog tB2U-α resulted in a peptide that retained activity, indicating that the Rana box is not essential for the antimicrobial function of this specific peptide. nih.govresearchgate.net
However, truncation can also lead to a decrease in activity if it compromises essential structural features like α-helicity or amphipathicity. mdpi.com In a study of Brevinin-2GHk, a series of truncated derivatives were designed. While the N-terminal 25-mer analogs showed improved antimicrobial activity and reduced cytotoxicity compared to the full-length peptide, further shortening led to diminished efficacy. nih.govresearchgate.net This suggests an optimal length is required to maintain the structural integrity needed for membrane interaction.
Interestingly, the C-terminal Rana box, a disulfide-bridged loop, appears to have a variable role. While its removal in some Brevinin-2 peptides does not eliminate antimicrobial activity, it can affect other properties like hemolytic activity. nih.govnih.gov For Brevinin-2CE, analogs with and without the Rana box showed similar potent antimicrobial effects, but the presence of the loop influenced their hemolytic profiles. nih.gov This indicates that while the N-terminus drives the primary antimicrobial action, the C-terminus can modulate the peptide's interaction with different cell types.
Table 2: Antimicrobial Activity of Truncated Brevinin-2GUb Analogs
| Peptide | Sequence | Length | MIC against S. aureus (µM) |
|---|---|---|---|
| Brevinin-2GUb | GVIIDTLKGAAKTVAAELLRKAHCKLTNSC | 30 | >128 |
| tB2U | GVIIDTLKGAAKTVAAELLRKAH-NH₂ | 21 | 64 |
| tB2U-α | GVIIDTLKGAAKTVAAELL-NH₂ | 17 | 128 |
| tB2U-K | GVIIKTLKGAAKTVAAKLL-NH₂ | 17 | 16 |
Source: Data compiled from a study on Brevinin-2GUb and its analogs. nih.govresearchgate.net
Effects of Amino Acid Substitutions and Modifications
The substitution of specific amino acids is a powerful tool for fine-tuning the activity, selectivity, and stability of Brevinin-2 peptides.
Lysine (Lys): As a positively charged amino acid, lysine is crucial for the initial electrostatic attraction to bacterial membranes. nih.gov Increasing the number of lysine residues generally enhances antimicrobial activity, as seen in the Brevinin-2GUb analog tB2U-6K, where multiple substitutions with lysine led to a dramatic increase in potency. nih.govnih.gov The substitution of Asp⁴ with Lys in B2RP also increased potency without significantly altering hemolytic activity, highlighting the benefit of strategic lysine placement. nih.gov
Leucine (Leu): This hydrophobic amino acid is vital for the peptide's interaction with the lipid core of the membrane. google.commdpi.com The absence of a conserved leucine at the second position of a Brevinin-1 (B586460) peptide (B1OS) resulted in weak activity. Adding an L-leucine or a D-leucine at this position enhanced both antibacterial and anticancer activities tenfold, underscoring the critical role of this hydrophobic residue at the N-terminus. mdpi.com However, substitutions that excessively increase hydrophobicity, such as replacing Lys¹⁶ with Leu in a B2RP analog, can lead to a sharp increase in unwanted hemolytic activity. nih.gov
Aspartate (Asp): This negatively charged residue can be a target for modification to increase the net positive charge of the peptide. The substitution of Asp⁴ with Lys in B2RP is a prime example of how replacing a negative charge with a positive one can boost antimicrobial efficacy. nih.gov
Proline (Pro): The introduction of proline can induce a kink or hinge in the peptide's helical structure. nih.gov This can sometimes be beneficial, facilitating membrane insertion. However, in other cases, it can be detrimental. The substitution of Leu¹⁴ with Pro in an analog of Brevinin-2GHk resulted in a loss of α-helicity and a complete loss of antimicrobial activity, indicating that a continuous, stable helix was essential for the function of that particular peptide sequence. nih.gov
Natural peptides are composed of L-amino acids, making them susceptible to degradation by proteases. A key strategy to enhance peptide stability is the incorporation of unnatural D-amino acids. tums.ac.irfrontiersin.org
Replacing L-amino acids with their D-enantiomers can significantly increase resistance to proteolytic enzymes. tums.ac.ir In a study of Brevinin-2R, an analog containing D-amino acids (BR-D) showed 90% residual antimicrobial activity after 4 hours of treatment with trypsin, whereas the native peptide's activity dropped to 20%. tums.ac.ir
However, the incorporation of D-amino acids can also affect the peptide's secondary structure and, consequently, its activity. The presence of D-Leucine in the BR-D analog of Brevinin-2R was found to destabilize the α-helical structure, which correlated with a decrease in its antimicrobial potency compared to the parent L-peptide. tums.ac.ir This illustrates a common trade-off in peptide design: enhancing stability through D-amino acid substitution may come at the cost of reduced biological activity if the substitution disrupts a critical structural motif. tums.ac.irmdpi.com Therefore, the position and type of D-amino acid substitution must be carefully selected to balance stability and potency. mdpi.comosdd.net
Positional Significance of Specific Residues (e.g., Lysine, Leucine, Aspartate, Proline)
Role of Cyclization and Linearized Analogues
The structure of many peptides in the Brevinin-2 family is characterized by a C-terminal cyclic domain, often referred to as the "Rana box." This feature is formed by an intramolecular disulfide bridge between two cysteine residues, creating a heptapeptide (B1575542) loop (Cys-(Xaa)4/5-Lys-Cys). nih.govmdpi.com Initially, this cyclic structure was hypothesized to be essential for the antimicrobial activity of these peptides. nih.gov However, subsequent research and the discovery of naturally occurring Brevinin-2 peptides lacking this domain have challenged this assumption. nih.gov
Studies involving the design and synthesis of linearized analogues have been crucial in elucidating the precise role of this cyclization. Research on Brevinin-2GUb demonstrated that removing the C-terminal Rana box to create a truncated, linear analogue did not eliminate bioactivity. nih.govnih.gov This finding indicates that the N-terminal fragment, which typically forms an amphipathic α-helix, is the core active region of the peptide, and the cyclic domain is not indispensable for its function. nih.govnih.gov In fact, shortening the peptide by removing this domain is considered a viable strategy for peptide optimization. nih.gov
Linearized analogues, created by replacing cysteine residues to prevent disulfide bond formation, have shown modified activity profiles. For instance, a linearized acetamidomethylcysteinyl analog of Brevinin-1E was found to have significantly lower hemolytic activity compared to its native, cyclized form. nih.gov This suggests that linearization can be a tool to improve the peptide's selectivity.
Conversely, cyclization can confer other advantageous properties. A study on Brevinin-2R involved the synthesis of a cyclic analogue (BR-C) where the peptide was cyclized via an N-terminal to C-terminal disulfide bond. tums.ac.ir This modification resulted in a notable increase in proteolytic stability. The cyclic analogue, BR-C, retained 60% of its antimicrobial activity after 4 hours of treatment with trypsin, whereas the parent Brevinin-2R peptide's activity dropped to just 20%. tums.ac.irtums.ac.ir However, this increased stability came at the cost of reduced antimicrobial potency compared to the parent peptide. tums.ac.irtums.ac.ir
Modulating Biological Selectivity (e.g., differential effects on bacterial vs. mammalian cells)
A critical goal in the development of antimicrobial peptides (AMPs) for therapeutic use is to maximize their potency against microbial pathogens while minimizing toxicity toward host cells, such as red blood cells (hemolytic activity). For Brevinin-2 peptides, modulating this biological selectivity is achieved by strategically altering key structural parameters, including net positive charge, hydrophobicity, and amphipathicity.
The outer membranes of mammalian cells are primarily composed of zwitterionic phospholipids, whereas bacterial membranes are rich in negatively charged phospholipids. tums.ac.ir This difference is the basis for the selective action of many cationic AMPs. Increasing the net positive charge of a peptide generally enhances its electrostatic attraction to bacterial membranes, often leading to stronger antimicrobial activity. nih.gov However, a very high net charge or excessive hydrophobicity can also increase interactions with mammalian cell membranes, resulting in elevated hemolytic activity. tums.ac.ir Therefore, a precise balance must be struck.
SAR studies have shown that specific amino acid substitutions can effectively tune this balance. For a Brevinin-2-related peptide (B2RP), substituting specific residues led to analogues with greatly improved selectivity. The analogues [Lys(4), Lys(18)]B2RP and [Lys(4), Ala(16), Lys(18)]B2RP retained potent activity against Acinetobacter baumannii while exhibiting very low hemolytic activity. nih.gov This demonstrates that targeted modifications can uncouple antimicrobial efficacy from host cell toxicity.
Linearization and cyclization also impact selectivity. A cyclic analogue of Brevinin-2R, BR-C, showed lower antimicrobial activity than the parent peptide but, crucially, had no detectable hemolytic activity even at high concentrations. tums.ac.irtums.ac.ir Similarly, a linear derivative of Brevinin-1E showed reduced hemolytic activity. nih.gov
The modification of Brevinin-2GUb provides another clear example. By creating a truncated linear peptide (tB2U) and then substituting a threonine with a lysine (tB2U-6K), researchers increased the net positive charge and amphipathicity. nih.govnih.gov This resulted in a dramatic improvement in activity against bacteria, including clinically isolated resistant strains, while maintaining low toxicity against normal human cells. nih.govnih.gov
The data below illustrates how modifications to Brevinin-2R and Brevinin-2GUb affect their biological activities.
Table 1: Biological Activity of Brevinin-2R and its Cyclic Analogue Data sourced from Yaghoubi et al. (2013). tums.ac.ir
| Peptide | Modification | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) | Hemolytic Activity (% at 400 µg/mL) |
|---|---|---|---|---|
| Brevinin-2R | Parent Peptide | 12.5 | 50 | Low |
| BR-C | Cyclized Analogue | 50 | 100 | 0 |
Table 2: Antimicrobial Activity of Brevinin-2GUb and its Analogues Data sourced from Lin et al. (2021). nih.gov
| Peptide | Modification | MIC against S. aureus (µM) | MIC against E. coli (µM) |
|---|---|---|---|
| Brevinin-2GUb | Parent Peptide | 256 | 128 |
| t-Brevinin-2GUb (tB2U) | Truncated/Linearized | >512 | >512 |
| tB2U-6K | Truncated/Linearized + K substitution | 16 | 8 |
Ultimately, the relationship between a peptide's structure and its selectivity is complex. Factors like α-helicity, hydrophobicity, and charge distribution are interconnected, and modifying one can affect the others. tums.ac.ir Successful design of selective Brevinin-2 analogues relies on optimizing these parameters to enhance interactions with microbial membranes while minimizing disruption of mammalian cells.
Subject: In-depth Analysis of Peptide Engineering and Design Strategies for Brevinin-2-OR2
Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the chemical compound “this compound” that adheres to the provided outline.
Extensive searches for research findings related to this compound across the specified topics—including rational design, de novo generation, chemical modification, amino acid substitution, truncated derivatives, biotechnological production, and functionalization with nanostructures—did not yield dedicated studies or detailed experimental data for this particular peptide.
The existing body of research focuses extensively on other members of the Brevinin-2 family, such as Brevinin-2GHk, Brevinin-2R, Brevinin-2GUb, and Brevinin-2-related peptide (B2RP). tums.ac.irnih.govnih.govfmach.it These studies provide valuable insights into the structure-activity relationships and bioactivity enhancement of those specific peptides through various engineering strategies. nih.govnih.govnih.gov For instance, research on Brevinin-2GHk has detailed the design and improved antimicrobial activity of its truncated analogs. nih.govnih.gov Similarly, studies on Brevinin-2R and its analogs have explored the effects of amino acid substitution and cyclization on bioactivity. tums.ac.irresearchgate.net
However, information that is explicitly and solely focused on this compound is limited to its identification and classification within the broader Brevinin-2 family. vulcanchem.comfrontiersin.org The scientific literature lacks the specific experimental results, such as tables of modified sequences, bioactivity data, or production yields, that would be necessary to construct a thorough and scientifically accurate article as requested.
Therefore, to maintain scientific accuracy and strictly adhere to the prompt's requirement of focusing exclusively on this compound, the requested article cannot be generated. Extrapolating findings from other related peptides would contradict the core instruction to avoid information outside the explicit scope of this compound.
Peptide Engineering and Design Strategies for Enhanced Bioactivity
Application of Computational and Artificial Intelligence Algorithms in Design
The integration of computational and artificial intelligence (AI) tools has revolutionized the process of designing and optimizing antimicrobial peptides like Brevinin-2-OR2. mdpi.com These advanced methodologies allow for the rapid, in silico evaluation of numerous peptide variants, significantly reducing the time and cost associated with traditional, empirical laboratory methods. mdpi.comnih.gov By leveraging vast datasets of known AMPs, these algorithms can predict the impact of specific amino acid substitutions or structural modifications on a peptide's bioactivity and selectivity. mdpi.com
Predictive Modeling and Sequence Analysis
Computational approaches for designing peptides like this compound often begin with the analysis of its primary amino acid sequence and the sequences of related, well-characterized brevinin-2 (B1175259) peptides. mdpi.com Although detailed structural data for this compound is not extensively documented, insights can be drawn from its family members. vulcanchem.com Brevinin-2 peptides typically adopt an α-helical conformation in membrane environments, a key feature for their antimicrobial action. vulcanchem.com
Researchers utilize various bioinformatics databases and tools to guide the design of new peptide analogs. mdpi.com For instance, the Antimicrobial Peptide Database (APD) and the Collection of Anti-Microbial Peptides (CAMP) provide extensive information on AMP sequences and their activities, which can be used to train machine learning models. mdpi.com These models can then identify key sequence features and physicochemical properties—such as net charge, hydrophobicity, and amphipathicity—that are crucial for antimicrobial efficacy. mdpi.comnih.gov
For a peptide like this compound, AI algorithms could be employed to:
Predict Antimicrobial Potency: By comparing the sequence of this compound to those of other AMPs with known minimum inhibitory concentrations (MICs), machine learning models can estimate its potential effectiveness against various bacterial strains, including multidrug-resistant pathogens like Acinetobacter baumannii and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comvulcanchem.com
Optimize the Therapeutic Window: A significant challenge in AMP design is balancing antimicrobial activity with hemolytic activity (toxicity to red blood cells). mednexus.org Computational models can predict how specific amino acid changes will affect a peptide's selectivity for microbial membranes over host cell membranes. nih.gov For example, studies on other brevinin-2 peptides have shown that modifications to the N-terminal region can significantly impact both antimicrobial activity and cytotoxicity. nih.govresearchgate.net AI could rapidly screen thousands of potential N-terminal variants of this compound to identify those with an optimal therapeutic index.
Guide Structural Modifications: The "Rana box," a conserved C-terminal disulfide-bridged loop, is a characteristic feature of many brevinin peptides. mdpi.commdpi.com Research on related peptides like Brevinin-2GUb has shown that removing this domain and amidating the C-terminus can sometimes enhance antimicrobial activity. mdpi.com Computational tools can predict the structural and functional consequences of such truncations or modifications, helping to design shorter, more potent, and potentially more cost-effective peptide analogs. nih.gov
De Novo Design Using AI
Beyond optimizing existing peptides, AI and machine learning are increasingly used for the de novo design of entirely new AMPs. mdpi.comnih.gov Generative models, a type of AI, can learn the underlying patterns of effective AMPs and generate novel sequences that are predicted to have high antimicrobial activity and low toxicity. mdpi.com While not yet specifically documented for this compound, this approach could be used to create novel peptides inspired by its structural and physicochemical properties.
The table below illustrates how computational tools can be used to analyze and guide the modification of a hypothetical this compound analog, based on principles applied to related peptides.
| Peptide/Analog | Modification Strategy | Predicted Effect (Based on Computational Models) | Key Physicochemical Parameters Analyzed |
| Native this compound | - | Baseline antimicrobial and hemolytic activity prediction. | Net Charge, Hydrophobicity, Helical Content, Amphipathicity |
| Analog 1 | Increase net positive charge (e.g., Lysine (B10760008) substitution). | Enhanced attraction to negatively charged bacterial membranes, potentially increasing antimicrobial potency. | Net Charge, Electrostatic Surface Potential |
| Analog 2 | Optimize hydrophobicity. | Modulate membrane insertion and disruption; potentially reduce hemolytic activity. | Hydrophobic Moment, Hydrophobicity |
| Analog 3 | N-terminal truncation. | Removal of non-essential residues to create a smaller, potentially more active peptide. nih.govresearchgate.net | Peptide Length, Helical Wheel Projection |
| Analog 4 | Removal of C-terminal Rana box. | Potential enhancement of antimicrobial activity based on studies of other brevinins. mdpi.com | Structural Stability, Flexibility |
Interactive Data Table: Physicochemical Properties of Brevinin-2 Peptides and Analogs
This interactive table provides data on the physicochemical properties of a parent brevinin peptide and its computationally designed analogs, showcasing the impact of specific modifications.
Comparative Studies with Other Host Defense Peptides
Efficacy Comparisons with Brevinin-1 (B586460) Family Members
The Brevinin superfamily is broadly divided into two main families, Brevinin-1 and Brevinin-2 (B1175259), which differ in structure, antimicrobial selectivity, and hemolytic activity. nih.gov
Members of the Brevinin-2 family are generally longer peptides, typically composed of 33–34 amino acids, compared to the approximately 24 residues of Brevinin-1 peptides. nih.gov A hallmark of many peptides in both families is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge. nih.gov
A critical distinction lies in their lytic activity against host cells. Brevinin-2 family members consistently demonstrate significantly lower hemolytic activity (the ability to lyse red blood cells) than their Brevinin-1 counterparts. frontiersin.orgnih.gov This property suggests a greater selectivity for microbial membranes over host cell membranes, making the Brevinin-2 family, including peptides like Brevinin-2-OR2, more promising candidates for therapeutic development.
Regarding antimicrobial efficacy, the two families can exhibit different spectra of activity. In an early study on the first discovered brevinins from Rana brevipoda porsa, Brevinin-2 was found to be more potent against the Gram-negative bacterium Escherichia coli than Brevinin-1, whereas both showed similar minimum inhibitory concentrations (MICs) against the Gram-positive bacterium Staphylococcus aureus. nih.gov This indicates potential differences in their selectivity and mechanism of action against bacteria with different cell wall structures.
Table 1: General Comparison of Brevinin-1 and Brevinin-2 Families
| Feature | Brevinin-1 Family | Brevinin-2 Family (Representative of this compound) |
|---|---|---|
| Typical Length | ~24 amino acids nih.gov | ~33-34 amino acids nih.gov |
| Hemolytic Activity | High nih.gov | Relatively Low frontiersin.orgnih.gov |
| Antimicrobial Selectivity Example | MIC vs S. aureus: 8 µg/ml; MIC vs E. coli: 34 µg/ml nih.gov | MIC vs S. aureus: 8 µg/ml; MIC vs E. coli: 4 µg/ml nih.gov |
Comparisons with Diverse AMP Classes (e.g., Magainins, Cecropins, Defensins, Cathelicidins)
This compound can also be contextualized by comparison with other major classes of HDPs, which vary widely in their origin, structure, and evolutionary history.
Magainins: Originally isolated from the skin of the African clawed frog, Xenopus laevis, magainins are linear, alpha-helical peptides. nih.govgoogle.com When first identified, brevinins showed no structural homology to magainins, highlighting their unique evolutionary path even among frog-derived peptides. nih.gov
Cecropins: These are primarily insect-derived alpha-helical peptides. Like many brevinins, they possess potent, broad-spectrum antibacterial activity. nih.gov
Defensins: This is a large and widespread family of cysteine-rich peptides characterized by a compact, folded structure stabilized by multiple disulfide bonds, forming a stable β-sheet core. This structure is fundamentally different from the predominantly alpha-helical conformation that Brevinin-2 peptides adopt in membrane environments. vulcanchem.comfrontiersin.org
Cathelicidins: Found in mammals, cathelicidins are a diverse family of peptides cleaved from a larger precursor protein. The mature peptides can adopt various structures, including alpha-helical, β-hairpin, or extended conformations, and they exhibit a wide range of antimicrobial and immunomodulatory functions.
The primary structural feature that distinguishes the Brevinin-2 family from many other AMPs is the C-terminal "Rana box." frontiersin.org While defensins are also cysteine-rich, their disulfide bonding pattern creates a more complex tertiary structure compared to the single disulfide bridge in the Rana box. Magainins and most cecropins lack cysteine residues entirely.
Table 2: Structural and Origin Comparison of AMP Classes
| AMP Class | Typical Origin | Common Structure | Key Distinguishing Feature |
|---|---|---|---|
| Brevinin-2 | Amphibian (Frog) Skin frontiersin.org | Alpha-helical, C-terminal loop vulcanchem.comfrontiersin.org | "Rana box" C-terminal disulfide bridge nih.govfrontiersin.org |
| Magainins | Amphibian (Frog) Skin google.com | Linear, Alpha-helical google.com | Cysteine-free |
| Cecropins | Insects nih.gov | Linear, Alpha-helical nih.gov | Generally cysteine-free |
| Defensins | Vertebrates, Invertebrates, Plants | β-sheet stabilized by disulfide bonds | Complex, cysteine-stabilized fold |
| Cathelicidins | Mammals | Structurally diverse (helical, extended, etc.) | Derived from a conserved "cathelin" prodomain |
Differential Mechanisms and Activity Profiles
The functional differences between Brevinin-2 peptides and other AMP classes are rooted in their distinct structures and physicochemical properties.
Mechanisms of Action: The primary antimicrobial mechanism for most Brevinin-2 peptides is the disruption of microbial cell membranes. vulcanchem.comfrontiersin.org Upon encountering a bacterial membrane, which is typically anionic, these cationic peptides fold into an amphipathic alpha-helical structure. vulcanchem.com This structure allows them to insert into and destabilize the lipid bilayer, leading to pore formation, leakage of cellular contents, and cell death. frontiersin.org This membrane-centric action is shared with other helical peptides like magainins and cecropins. However, the specific mode of pore formation (e.g., "barrel-stave" vs. "toroidal pore") can vary. In contrast, some peptides have been found to translocate across the membrane to inhibit intracellular processes, a mechanism that has also been proposed for some brevinins. mdpi.com
Antimicrobial Spectrum: Brevinin-2 peptides generally exhibit a broad spectrum of activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi like Candida albicans. mdpi.comuniprot.org Notably, various members of the Brevinin-2 family have shown high potency against multidrug-resistant pathogens, including MRSA and Acinetobacter baumannii. mdpi.comnih.gov
Hemolytic Activity: As previously noted, the Brevinin-2 family's relatively low hemolytic activity is a major advantage over the Brevinin-1 family and other highly lytic peptides. frontiersin.orgnih.gov This suggests a higher therapeutic index, a critical factor for drug development.
Immunomodulatory Effects: A growing body of research shows that the function of many HDPs extends beyond direct killing of microbes. Several Brevinin-2 peptides have demonstrated potent immunomodulatory capabilities. For example, Brevinin-2MP was found to inhibit the production of pro-inflammatory mediators in response to bacterial lipopolysaccharide (LPS). frontiersin.org Another peptide, Brevinin-2ISb, was shown to enhance the host's innate immune response by activating specific signaling pathways, thereby helping the host to clear an infection. mednexus.org This dual function—direct antimicrobial action combined with immune system modulation—is a sophisticated defense strategy and an area of intense research for developing new anti-infective therapies.
Table 3: Differential Activity Profiles of AMPs
| Activity | Brevinin-2 Family (e.g., this compound) | Other AMPs (General Examples) |
|---|---|---|
| Antimicrobial Spectrum | Broad: Gram-positive, Gram-negative, Fungi. mdpi.comuniprot.org Effective against some multidrug-resistant strains. nih.gov | Varies widely. Some are broad-spectrum (Magainins), while others are more specific (e.g., some insect defensins are mainly active against Gram-positive bacteria). |
| Hemolytic Activity | Low to moderate, indicating higher selectivity for microbial cells. frontiersin.orgnih.gov | Ranges from very low (e.g., some Cathelicidins) to very high (e.g., Melittin, Brevinin-1). nih.gov |
| Immunomodulatory Effects | Demonstrated in several family members; can suppress inflammation or enhance innate immune signaling. frontiersin.orgmednexus.org | A key feature of many vertebrate HDPs, especially Defensins and Cathelicidins, which act as signaling molecules to recruit and activate immune cells. |
Advanced Research Methodologies and Models in Brevinin 2 Studies
In Vitro Cellular Assays (e.g., Cell Viability, Permeability, Cytokine Expression, Mitochondrial Function)
In vitro cellular assays are fundamental in characterizing the biological activities of Brevinin-2 (B1175259) peptides. These assays provide critical data on how the peptides interact with and affect various cell types.
Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of Brevinin-2 peptides on different cell lines. quartzy.comnih.gov This assay measures the metabolic activity of cells, which is an indicator of cell viability. quartzy.com For instance, studies on Brevinin-2R, a related peptide, have utilized the MTT assay to evaluate its cytotoxicity against various cancer cell lines, including Jurkat, BJAB, MCF-7, and A549, as well as normal cells. nih.gov The assay helps determine the concentration-dependent effects of the peptide on cell survival. researchgate.net
Cell Permeability: The primary mechanism of action for many antimicrobial peptides, including those in the Brevinin-2 family, involves the disruption of cell membrane integrity. nih.gov This leads to increased permeability and ultimately cell death. While specific data for Brevinin-2-OR2 is limited, studies on related peptides demonstrate this principle.
Cytokine Expression: The immunomodulatory properties of Brevinin-2 peptides are often investigated by measuring their impact on cytokine expression in immune cells. For example, the effect of Brevinin-2R on pro-inflammatory cytokine expression, such as IL-1β and IL-6, has been assessed in HepG2 human liver carcinoma cells and A549 lung epithelial cells using real-time PCR. researchgate.netmedilam.ac.ir These studies reveal the potential of these peptides to regulate inflammatory responses. medilam.ac.irresearchgate.net
Mitochondrial Function: Some Brevinin-2 peptides have been shown to induce cell death through pathways involving the mitochondria. nih.gov Research on Brevinin-2R indicated that it can cause a decrease in the mitochondrial membrane potential and ATP levels, suggesting a mechanism that involves mitochondrial stress. nih.gov Assays that measure mitochondrial respiration, membrane potential, and ATP production are crucial for understanding these effects. databiotech.co.ilworktribe.com
Biophysical Techniques for Structural Analysis (e.g., Circular Dichroism)
Understanding the three-dimensional structure of this compound is crucial for elucidating its mechanism of action. Biophysical techniques provide insights into the peptide's conformation, particularly in different environments that mimic biological membranes.
Circular Dichroism (CD) Spectroscopy is a powerful technique used to study the secondary structure of peptides. jascoinc.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. jascoinc.com This technique has been instrumental in showing that Brevinin-2 peptides typically adopt an α-helical conformation when they interact with membrane-mimicking environments, such as sodium dodecyl sulfate (B86663) (SDS) micelles. vulcanchem.comnih.gov This induced α-helicity is considered a critical feature for their antimicrobial function. vulcanchem.com For instance, CD spectra of a related peptide, brevinin-2MP, showed a random coil structure in water but transitioned to a predominantly α-helical conformation in the presence of SDS. nih.gov
Molecular Biology Techniques (e.g., RT-PCR, Gene Expression Analysis)
Molecular biology techniques are essential for investigating the effects of this compound on cellular processes at the genetic level. These methods allow researchers to quantify changes in gene expression in response to peptide treatment.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Real-Time PCR are widely used to analyze the expression of specific genes. These techniques have been employed to study the immunomodulatory effects of Brevinin-2 peptides by measuring the mRNA levels of cytokines. For example, studies have used real-time PCR to demonstrate that Brevinin-2R can upregulate the expression of pro-inflammatory cytokines like IL-1β and IL-6 in human cell lines. medilam.ac.irresearchgate.net Similarly, in a Caenorhabditis elegans infection model, real-time PCR was used to show that certain Brevinin-2 peptides could up-regulate the expression of the antimicrobial gene lys-7. mdpi.com
In Vivo Animal Models for Mechanistic Studies (e.g., Caenorhabditis elegans infection models, mouse models for inflammation)
While in vitro assays provide valuable information, in vivo animal models are crucial for understanding the biological effects of this compound in a whole organism. These models allow for the study of host-pathogen interactions and the peptide's therapeutic potential in a more complex biological system.
Caenorhabditis elegans Infection Models: The nematode C. elegans has emerged as a valuable model organism for studying innate immunity and host-pathogen interactions. mdpi.com Researchers have used C. elegans infected with methicillin-resistant Staphylococcus aureus (MRSA) to screen for anti-infective peptides from the Brevinin-2 family. mdpi.com These studies have shown that certain Brevinin-2 peptides can significantly increase the survival rate of infected nematodes, demonstrating their in vivo efficacy. mdpi.combiomedres.us Furthermore, these models have been used to investigate the impact of Brevinin-2 peptides on the host's innate immune pathways, such as the DAF-2/DAF-16 pathway. mdpi.commednexus.orgresearchgate.net
Mouse Models for Inflammation: To evaluate the anti-inflammatory properties of Brevinin-2 peptides in vivo, researchers have utilized mouse models of inflammation. A common model is the carrageenan-induced paw edema model in mice. nih.gov In this model, the administration of a Brevinin-2 peptide, such as brevinin-2MP, has been shown to significantly reduce paw swelling, indicating its anti-inflammatory effects. nih.gov
Microscopy Techniques for Cellular Interaction Visualization (e.g., Confocal Laser Scanning Microscopy, Flow Cytometry)
Visualizing the interaction of this compound with cells is key to understanding its mechanism of action. Advanced microscopy techniques provide high-resolution images and quantitative data on these interactions.
Confocal Laser Scanning Microscopy (CLSM): While specific CLSM studies on this compound are not detailed in the provided search results, this technique is commonly used to visualize the localization of fluorescently labeled peptides within cells or their effects on cell morphology.
Flow Cytometry: Flow cytometry is a powerful technique for analyzing the characteristics of cells in a suspension. It can be used to quantify the binding of fluorescently labeled peptides to cells and to assess cell viability and apoptosis. For example, flow cytometry has been used to demonstrate the binding of a FITC-labeled brevinin-2MP to RAW 264.7 macrophage cells. nih.gov It has also been used to analyze the effects of Brevinin-2R on cancer cells. nih.gov Furthermore, flow cytometry can be employed to assess the integrity of bacterial membranes after treatment with antimicrobial peptides. mdpi.com
Future Directions and Research Challenges
Elucidating Underexplored Biological Functions
The primary function of brevinin-2 (B1175259) peptides is their antimicrobial activity, but emerging research on various family members suggests a wider range of biological roles that warrant investigation for Brevinin-2-OR2. Beyond simply killing microbes, these peptides can modulate the host's own immune system and may possess other therapeutic properties.
Research on Brevinin-2ISb has shown that it can enhance the innate immune response in the model organism Caenorhabditis elegans. vulcanchem.comnih.gov This peptide was found to activate gene expression pathways (DAF-2/DAF-16) that bolster the host's ability to resist infection by methicillin-resistant Staphylococcus aureus (MRSA). vulcanchem.comnih.gov Similarly, Brevinin-2R has been observed to trigger inflammatory processes by up-regulating pro-inflammatory cytokines in human epithelial cells, suggesting a role in orchestrating immune responses at the site of infection. nih.govresearchgate.net
Furthermore, some brevinin-2 peptides have shown potential in other therapeutic areas. Brevinin-2R, for instance, has demonstrated semi-selective anti-cancer properties. researchgate.net Another peptide, Brevinin-2GU, has been found to possess insulin-releasing activity. nih.gov These findings suggest that this compound may also have multifaceted biological functions beyond its direct antimicrobial effects, including immunomodulatory, anti-cancer, or metabolic activities, which remain a critical and underexplored area for future research.
Understanding Resistance Development to Brevinin-2 Peptides
A significant advantage of AMPs over conventional antibiotics is the slower development of microbial resistance, largely due to their mechanism of action which involves direct physical disruption of the cell membrane. imrpress.com However, microorganisms can develop resistance to AMPs, and this represents a crucial challenge for their long-term therapeutic application.
While specific resistance mechanisms to this compound have not been studied, bacteria have been known to evolve defenses against other cationic AMPs. These mechanisms can include:
Modification of the Cell Envelope: Bacteria can alter the net charge of their cell surface to repel the positively charged peptides.
Efflux Pumps: These are transmembrane proteins that can actively pump the peptides out of the bacterial cell.
Proteolytic Degradation: Bacteria may secrete proteases that degrade the peptides before they can reach their target.
Although AMPs are generally less susceptible to resistance, the possibility exists. Therefore, a key area of future research will be to investigate if and how pathogenic bacteria develop resistance to this compound and other brevinin-2 peptides. Understanding these potential resistance pathways is essential for developing strategies to mitigate them and preserve the peptide's efficacy.
Further Optimization of Peptide Design for Specific Applications
The native structure of a peptide is not always optimal for therapeutic use. Peptide design and optimization through structure-activity relationship (SAR) studies are critical for enhancing antimicrobial potency while minimizing potential toxicity. Research on analogs of various brevinin-2 peptides provides a clear blueprint for how this compound could be engineered for improved performance.
Key strategies for optimization include amino acid substitution and truncation. For example, studies on Brevinin-2GUb demonstrated that increasing the net positive charge and amphipathicity (the separation of hydrophobic and hydrophilic residues) of the peptide could dramatically improve its activity against bacteria, including drug-resistant strains. frontiersin.orgcpu-bioinfor.org Similarly, research on a Brevinin-2-related peptide (B2RP) showed that substituting a single amino acid (Asp-4 to Lys) increased its potency against E. coli and S. aureus without significantly increasing its hemolytic activity (the destruction of red blood cells). nih.gov
Truncation, or shortening the peptide chain, is another promising strategy. Scientists working with Brevinin-2GHk found that certain truncated derivatives exhibited significantly improved antimicrobial activity compared to the full-length parent peptide. mdpi.com These modifications often aim to retain the core active region of the peptide while removing parts that may contribute to toxicity or are non-essential for its function. cpu-bioinfor.org These approaches could be systematically applied to this compound to create analogs with superior therapeutic profiles.
Table 1: Examples of Peptide Design Optimization in the Brevinin-2 Family This table is interactive. You can sort or filter the data by clicking on the headers.
| Parent Peptide | Modification Strategy | Key Amino Acid Changes | Outcome | Reference(s) |
|---|---|---|---|---|
| Brevinin-2GUb | Amino Acid Substitution | Addition of Lysine (B10760008) (K) residues | Increased cationic charge and amphipathicity; drastically improved activity against Gram-negative bacteria and fungi. | frontiersin.org, cpu-bioinfor.org |
| Brevinin-2-related peptide (B2RP) | Amino Acid Substitution | Asp(4)→Lys | Fourfold increase in potency against E. coli without a significant change in hemolytic activity. | nih.gov |
| Brevinin-2-related peptide (B2RP) | Amino Acid Substitution | [Lys(4), Ala(16), Lys(18)] | Retained potent activity against Acinetobacter baumannii while having very low hemolytic activity. | nih.gov |
Exploration of Synergistic Effects with Other Therapeutic Agents
Combining AMPs with conventional antibiotics presents a powerful strategy to combat multidrug-resistant (MDR) infections. e-fas.org This synergistic approach can revive the effectiveness of older antibiotics, reduce the required concentration of each drug, and potentially slow the development of resistance.
A study on Brevinin-2CE demonstrated significant synergistic effects when combined with five different classes of antibiotics against MDR clinical isolates of E. coli and S. aureus. e-fas.org The presumed mechanism is that the peptide disrupts the bacterial membrane, increasing its permeability. e-fas.org This allows the conventional antibiotic to enter the cell more easily and reach its intracellular target in higher concentrations, enhancing its efficacy. e-fas.org
Given these findings, a critical future direction for this compound is the systematic investigation of its synergistic potential with a wide range of existing antibiotics. Identifying effective combinations could provide urgently needed therapeutic options for treating infections caused by highly resistant superbugs.
Table 2: Investigated Synergistic Effects of Brevinin-2 Peptides This table is interactive. You can sort or filter the data by clicking on the headers.
| Peptide | Combined Agent | Target Organism(s) | Observed Effect | Proposed Mechanism | Reference(s) |
|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
